Diethyl 5-ethylpyridine-2,3-dicarboxylate

Catalog No.
S728619
CAS No.
105151-39-1
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 5-ethylpyridine-2,3-dicarboxylate

CAS Number

105151-39-1

Product Name

Diethyl 5-ethylpyridine-2,3-dicarboxylate

IUPAC Name

diethyl 5-ethylpyridine-2,3-dicarboxylate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3

InChI Key

VSPXTWXXNZJEHM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC

Synonyms

Diethyl 5-ethylpyridine-2,3-dicarboxylate; 5-Ethyl-2,3-pyridinedicarboxylic Acid Diethyl Ester;

Canonical SMILES

CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC

Synthesis Precursor

Diethyl 5-ethylpyridine-2,3-dicarboxylate is primarily used as a reagent in organic synthesis. A reagent is a substance used in a chemical reaction to bring about a desired transformation. In the case of diethyl 5-ethylpyridine-2,3-dicarboxylate, it serves as a precursor for the synthesis of midazolinylpyridinecarboxylic acids. PubChem, Diethyl 5-Ethylpyridine-2,3-dicarboxylate:

Diethyl 5-ethylpyridine-2,3-dicarboxylate is an organic compound belonging to the pyridine family, characterized by its unique structure featuring two ethyl ester groups attached to a pyridine ring with carboxylate substituents at the 2 and 3 positions. Its molecular formula is C13H17NO4C_{13}H_{17}NO_4 and it is commonly utilized as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals, dyes, and pesticides .

Diethyl 5-ethylpyridine-2,3-dicarboxylate itself is not reported to have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other molecules with potential biological activities.

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, primarily due to the reactivity of its ester groups. Key reactions include:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 5-ethylpyridine-2,3-dicarboxylic acid.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures via nucleophilic attack on the carbonyl carbon.

The synthesis typically involves a Knoevenagel condensation mechanism, where a carbonyl compound reacts with an active methylene compound in the presence of a base .

Research indicates that diethyl 5-ethylpyridine-2,3-dicarboxylate exhibits various biological activities. It has been studied for its potential antimicrobial properties and has shown some activity against specific bacterial strains. Additionally, it may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration .

The synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate can be achieved through several methods:

  • Knoevenagel Condensation: This method involves reacting ethyl chloroacetate with 5-ethylpyridine-2,3-dicarboxylic acid in the presence of ammonium acetate and ethanol as a solvent. The reaction typically occurs at elevated temperatures (around 80 °C) and can yield high purity products (up to 96.8%) after purification steps .
  • Alternative Methods: Other methods may include variations of the above reaction using different solvents or catalysts to optimize yield and minimize environmental impact .

Diethyl 5-ethylpyridine-2,3-dicarboxylate is utilized in several applications:

  • Pharmaceuticals: As an intermediate in the synthesis of various therapeutic agents.
  • Dyes: Employed in the production of colorants due to its chromophoric properties.
  • Pesticides: Used as a building block for developing agrochemicals that target specific pests .

Interaction studies involving diethyl 5-ethylpyridine-2,3-dicarboxylate have focused on its reactivity with biological molecules and other chemical entities. These studies help elucidate its potential mechanisms of action and guide further research into its pharmacological properties. The compound's interactions with enzymes and receptors are critical for understanding its biological efficacy and safety profile .

Several compounds share structural similarities with diethyl 5-ethylpyridine-2,3-dicarboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Diethyl pyridine-2,3-dicarboxylateSimilar pyridine structure but lacks ethyl groupMore common in industrial applications
Ethyl pyridine-2-carboxylateSingle carboxylate groupLower reactivity compared to diethyl derivative
Diethyl 4-methylpyridine-2,3-dicarboxylateMethyl substitution at position 4Different biological activity profile

Diethyl 5-ethylpyridine-2,3-dicarboxylate is unique due to its specific substitution pattern which influences its reactivity and biological properties compared to these similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.4

Appearance

Solid

Wikipedia

5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester

Dates

Last modified: 08-15-2023

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